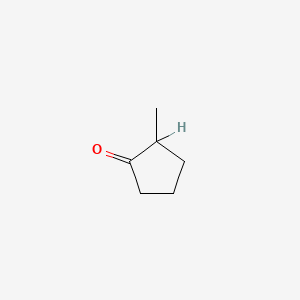

2-Methylcyclopentanone

描述

Contextualization within Cyclic Ketone Chemistry

2-Methylcyclopentanone (B130040) is a prominent example of a substituted five-membered cyclic ketone. The chemistry of cyclic ketones is fundamentally influenced by ring strain and conformational effects, which dictate the reactivity of the carbonyl group and adjacent carbon atoms. In cyclopentanone (B42830) systems, the ring exists in a flexible envelope or twist conformation, which influences the stereochemical outcome of reactions at the carbonyl carbon and the α-carbons.

The introduction of a methyl group at the C-2 position creates a chiral center, rendering the molecule asymmetric. stereoelectronics.org This has profound implications for its reactivity. Nucleophilic addition to the carbonyl group, for instance, occurs on two diastereotopic faces. The approach of a nucleophile is sterically hindered by the adjacent methyl group, leading to a preference for attack from the face opposite to the methyl group. This inherent diastereoselectivity is a key feature exploited in stereocontrolled synthesis. For example, the hydride reduction of this compound yields a mixture of diastereomeric alcohols, cis- and trans-2-methylcyclopentanol (B1328918), with the trans isomer typically predominating due to the less hindered attack pathway. stereoelectronics.org

Furthermore, the methyl group influences the regioselectivity of enolate formation. Under thermodynamic control, deprotonation will preferentially occur at the less substituted α-carbon (C-5) to form the more stable trisubstituted enolate. Conversely, under kinetic control, the less sterically hindered proton at C-5 is also typically removed faster. However, the specific reaction conditions and the nature of the base employed can be used to influence the formation of either the kinetic or thermodynamic enolate, providing access to different regioisomers in subsequent alkylation or condensation reactions. acs.org

Significance in Retrosynthetic Analysis

In the strategic planning of organic syntheses, known as retrosynthetic analysis, this compound serves as a valuable and readily available starting material or a key synthetic intermediate (synthon). Its structure can be disconnected in several ways, making it a convergent point in the synthesis of more complex target molecules.

A common retrosynthetic disconnection involves reactions that form the cyclopentane (B165970) ring, such as intramolecular cyclizations. For instance, a target molecule containing a this compound fragment might be traced back to an open-chain precursor like a 6-oxoheptanoic acid derivative, which can undergo intramolecular cyclization. A well-documented synthesis of this compound itself starts from cyclohexene (B86901), which undergoes ozonolysis to form an open-chain dialdehyde (B1249045), followed by oxidation, esterification, and an intramolecular Dieckmann condensation. vaia.com

More frequently in advanced synthesis, this compound is seen as a chiral building block. For example, the synthesis of trans-2-methylcyclopentanol can be retrosynthetically simplified to the stereoselective reduction of this compound. smolecule.com Similarly, designing a synthesis for a more complex structure like 2-cyclohexenone can involve a multi-step pathway originating from this compound, proceeding through oxidation and rearrangement steps. brainly.comchegg.com Its role as a precursor is evident in the synthesis of various natural products and biologically active molecules where the substituted cyclopentane motif is a core structural feature.

Overview of Advanced Synthetic Applications

The utility of this compound extends to numerous advanced synthetic applications, where its structural and stereochemical features are exploited to construct intricate molecular frameworks.

Natural Product Synthesis:

Hamigeran B: A notable application is in the total synthesis of Hamigeran B, an antiviral agent. A reported synthetic route commences with this compound, which undergoes a sequence of reactions including a palladium-catalyzed asymmetric allylic alkylation to establish key stereocenters. The entire synthesis was achieved in 15 steps from this compound and dimethylorcinol. scispace.com

Cyrneine B and Glaucopine C: It serves as the starting material for an improved synthesis of the [5.6.7]-tricyclic core of these natural products. The synthetic strategy involved a 16-step linear sequence from commercially available this compound. rsc.org

(-)-Isoiridomyrmecin: A stereoselective synthesis of this monoterpenoid was developed utilizing an asymmetric aza-Claisen rearrangement as the key step. The synthesis began with a derivative of this compound. oup.com

Methodology Development:

Michael Reactions: The enolates derived from this compound are classic substrates in the study of Michael additions. Research has explored the stereoselectivity of the addition of these enolates to various Michael acceptors, providing fundamental insights into the factors controlling the formation of new carbon-carbon bonds and stereocenters. acs.org

Asymmetric Synthesis: The compound is a key precursor in the development of asymmetric methodologies. For example, it was used to synthesize (S)-5-allyl-2-isopropyl-5-methyl-1-trifluoromethanesulfonyloxycyclopentene via an asymmetric allylation of its enolate, achieving high enantiomeric excess. scispace.com This demonstrates its value in creating chiral building blocks for enantioselective synthesis.

Pharmaceutical Intermediates: this compound is a useful intermediate in the synthesis of pharmaceutical compounds. It was employed in the synthesis of MK-0354, a partial agonist of the G-protein-coupled receptor 109a. chemicalbook.com It has also been used to prepare inhibitors of Falcipain, a protease from the malaria parasite Plasmodium falciparum. chemicalbook.com

Functional Group Transformations: It is a common substrate for demonstrating the efficacy of new synthetic methods. For instance, the gas-phase hydrogenation and deuteration of this compound on various metal catalysts have been studied to understand the stereochemical course of catalytic reductions. lookchem.com Furthermore, it can be converted to 2-allyl-2-methylcyclopentanone (B3259585) through alkylation with allyl bromide. prepchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXLDMFVRPABBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862554 | |

| Record name | Cyclopentanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-72-5, 28631-88-1 | |

| Record name | 2-Methylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentan-1-one, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLCYCLOPENTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLCYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTH47R9TXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methylcyclopentanone

Established Synthetic Pathways and Mechanistic Considerations

Several well-documented pathways provide reliable access to 2-methylcyclopentanone (B130040). These methods are foundational in organic synthesis and are characterized by predictable mechanistic steps.

A direct approach to synthesizing this compound involves the sequential alkylation of cyclopentanone (B42830). This method proceeds via the formation of a nucleophilic enolate from cyclopentanone, which then reacts with a methyl halide.

Mechanism: The process begins with the deprotonation of the α-carbon of cyclopentanone using a strong base to form an enolate ion. fiveable.melumenlearning.com This enolate, a potent nucleophile, then attacks an electrophilic methyl halide (such as methyl iodide or methyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction. fiveable.melibretexts.org The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, thereby minimizing side reactions such as self-condensation or polyalkylation. lumenlearning.comlibretexts.org Weaker bases, like alkoxides, can lead to a mixture of mono- and di-methylated products. lumenlearning.com

Reaction Scheme:

Enolate Formation: Cyclopentanone is treated with a strong base (e.g., LDA) at low temperatures (e.g., -78 °C) to generate the cyclopentanone enolate. lumenlearning.com

Alkylation: The enolate is then reacted with a methyl halide (e.g., CH₃I) to introduce the methyl group at the α-position, yielding this compound. fiveable.me

The direct alkylation of cyclopentanone can be challenging to control, often resulting in a mixture of mono-, di-, and trimethylcyclopentanones, which can be difficult to separate.

The Dieckmann cyclization provides a robust and widely used method for constructing five-membered rings, making it a key strategy for synthesizing this compound, typically starting from an adipic acid ester. libretexts.orglibretexts.org This intramolecular Claisen condensation is followed by alkylation and decarboxylation steps.

Mechanism: The synthesis begins with a 1,6-diester, such as diethyl adipate. libretexts.org

Cyclization: The diester undergoes intramolecular condensation in the presence of a base (e.g., sodium ethoxide) to form a cyclic β-keto ester, methyl 2-oxocyclopentanecarboxylate. libretexts.orglibretexts.org

Alkylation: The resulting β-keto ester is then deprotonated at the α-carbon with a strong base to form an enolate, which is subsequently alkylated with a methyl halide (e.g., methyl bromide). libretexts.orggoogle.com This step yields methyl 1-methyl-2-oxocyclopentanecarboxylate.

Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the ester group, followed by decarboxylation of the resulting β-keto acid upon heating, to afford this compound. libretexts.orgorganicchemistrytutor.com

Table 1: Representative Yields in the Dieckmann Cyclization Route for this compound

| Step | Reactant | Product | Reagents | Reported Yield |

| 1. Cyclization | Diethyl Adipate | Ethyl 2-oxocyclopentanecarboxylate | Sodium Ethoxide | 70-78% google.com |

| 2. Alkylation | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-methyl-2-oxocyclopentanecarboxylate | Base, Methyl Bromide | ~70% google.com |

| 3. Hydrolysis & Decarboxylation | Ethyl 1-methyl-2-oxocyclopentanecarboxylate | This compound | Acid, Heat | ~80% google.com |

This compound can be synthesized from cyclohexene (B86901) through a ring-contraction strategy. This pathway involves the oxidative cleavage of the cyclohexene ring to form a linear dicarbonyl compound, which then serves as a precursor for the Dieckmann cyclization. study.com

Mechanism:

Ozonolysis: Cyclohexene is treated with ozone (O₃) followed by a reductive workup, or directly oxidized, to cleave the double bond and form adipaldehyde (B86109) (hexane-1,6-dial). study.comscribd.com

Oxidation: The resulting adipaldehyde is oxidized to adipic acid using an oxidizing agent like chromium trioxide. study.com

Esterification: Adipic acid is then esterified, for example with ethanol (B145695) in the presence of an acid catalyst, to produce diethyl adipate. study.com

Cyclization, Alkylation, and Decarboxylation: From diethyl adipate, the synthesis proceeds via the Dieckmann cyclization route as described in section 2.1.2 to yield this compound. study.com

This method effectively transforms a six-membered ring into a substituted five-membered ring, showcasing a versatile application of fundamental organic reactions.

A more direct synthesis involves the hydrolysis and decarboxylation of methyl 1-methyl-2-oxocyclopentanecarboxylate, which is an intermediate in the Dieckmann cyclization route. This method is highly efficient for the final conversion step.

Mechanism: The reaction is a straightforward acid-catalyzed hydrolysis of the ester functional group to a carboxylic acid, followed by the thermal decarboxylation of the resulting β-keto acid. chemicalbook.com The presence of the ketone at the β-position facilitates the loss of carbon dioxide through a cyclic transition state upon heating.

One reported procedure involves heating methyl 1-methyl-2-oxocyclopentanecarboxylate with dilute sulfuric acid in water at 100 °C for 10 hours. This process achieves a high yield of this compound. chemicalbook.com

Table 2: High-Yield Synthesis from a β-Keto Ester Intermediate

| Reactant | Reagents | Product | Reported Yield |

| Methyl 1-methyl-2-oxocyclopentanecarboxylate | Water, Sulfuric Acid, Heat | This compound | 95% chemicalbook.com |

The direct methylation of cyclopentanone using methanol (B129727) as the methylating agent represents a more atom-economical approach. This reaction is typically performed at high temperatures over a solid catalyst.

Mechanism: Cerium(IV) oxide (CeO₂) has been shown to catalyze the methylation of cyclopentanone with methanol. The reaction likely involves the activation of methanol on the catalyst surface. This method can sometimes be a side reaction in other processes; for instance, when dimethyl hexanedioate is cyclized to cyclopentanone over CeO₂, this compound can be formed as a major by-product due to the consecutive methylation of the cyclopentanone product by the methanol released during the initial reaction.

The development of efficient and selective catalysts for this direct methylation is an active area of research, aiming to improve yields and minimize the formation of by-products.

Advanced and Emerging Synthetic Strategies

Research continues to explore more efficient, selective, and environmentally benign methods for synthesizing this compound. These strategies often involve novel catalytic systems or reaction conditions.

One advanced approach involves the use of phase transfer catalysis . For example, 2-alkylcyclopent-2-enones can be synthesized from cyclopentadiene (B3395910) by alkylation with alkyl halides in the presence of potassium hydroxide (B78521) and polyethylene (B3416737) glycol (PEG) as a phase transfer catalyst. The resulting alkylcyclopentadiene can then be brominated and hydrolyzed to the target compound.

More recently, bio-inspired catalytic systems are being investigated for methylations using methanol. For example, a binary catalyst system combining a Brønsted acid and zinc triflate (Zn(OTf)₂) has been shown to be effective for the heterolytic C–O bond cleavage of methanol, enabling its use as a methylating agent under milder conditions. nih.gov Additionally, ruthenium-based pincer complexes have been successfully employed for the N-methylation of amines using methanol through a borrowing-hydrogen process, a strategy that could potentially be adapted for the C-methylation of ketones like cyclopentanone. researchgate.net These catalytic methods, which utilize methanol as a readily available and less toxic C1 source, represent a promising direction for the future synthesis of this compound and other methylated compounds.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule like this compound. This is crucial in pharmacology, where different enantiomers can have vastly different biological activities. Methodologies often rely on chiral auxiliaries, reagents, or catalysts to control the stereochemical outcome of the reaction.

A prominent strategy for creating chiral α-alkylated cyclic ketones is the use of chiral auxiliaries. These are chiral molecules that temporarily attach to the substrate, direct the stereoselective formation of a new chiral center, and are then removed. For instance, an analogous transformation involving the α-methylation of cyclohexanone (B45756) demonstrates the efficacy of this approach. In one study, insoluble polymer-supported chiral auxiliaries derived from (S)-2-aminoalkoxy groups were used to form a chiral imine with cyclohexanone. Subsequent methylation and hydrolysis yielded (S)-2-methylcyclohexanone with an enantiomeric excess (ee) of up to 94%. researchgate.net This high degree of stereocontrol is attributed to the rigid structure of the polymer-bound auxiliary, which effectively shields one face of the intermediate enolate from the methylating agent. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, also provides a powerful route to chiral cyclopentanone derivatives. For example, the asymmetric α-hydroxymethylation of cyclopentanone using aqueous formaldehyde (B43269) has been achieved with high enantioselectivity, catalyzed by amino acids like threonine. nih.gov This reaction furnishes α-(hydroxymethyl)cyclopentanone, a precursor to important natural products, demonstrating the ability of organocatalysts to create chiral centers adjacent to the carbonyl group with precision. nih.gov Other strategies, such as conjugate addition-enantioselective protonation, utilize chiral proton sources to stereoselectively protonate a prochiral enolate intermediate, offering another pathway to enantioenriched α-substituted ketones. nih.gov

| Catalyst/Auxiliary System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Polymer-supported (S)-2-aminoalkoxy group | Cyclohexanone | (S)-2-Methylcyclohexanone | 94% | researchgate.net |

| Threonine | Cyclopentanone | α-(Hydroxymethyl)cyclopentanone | High | nih.gov |

Total Synthesis Integration

The construction of this compound can be a key objective within a multi-step total synthesis, where the target molecule is built from simpler, readily available precursors. A classic and illustrative pathway involves the synthesis of this compound from cyclohexene, integrating several fundamental organic reactions. study.com

This synthetic sequence begins with the oxidative cleavage of the cyclohexene double bond using ozone (O₃), followed by a reductive workup. This ozonolysis step breaks the cyclic structure to form adipaldehyde. study.com The resulting dialdehyde (B1249045) is then oxidized to the corresponding dicarboxylic acid, adipic acid. study.com

To facilitate the crucial cyclization step, the adipic acid is converted to its diester, typically diethyl adipate, through Fischer esterification. study.com This derivative then undergoes an intramolecular Dieckmann condensation (a variation of the Claisen condensation) using a base like sodium ethoxide. This reaction forms a five-membered ring, yielding 2-ethoxycarbonylcyclopentanone. The subsequent step is the alkylation of the α-position with a methyl group, followed by hydrolysis of the ester and decarboxylation under acidic conditions to afford the final product, this compound. study.com This sequence demonstrates how the synthesis of this compound is integrated into a broader synthetic plan starting from a simple hydrocarbon.

Green Chemistry Approaches to this compound Synthesis

Green chemistry focuses on designing chemical processes that are environmentally benign, reducing waste and utilizing renewable resources. The synthesis of cyclopentanone and its derivatives has been a significant target for green chemistry, primarily through the catalytic conversion of biomass-derived platform molecules like furfural (B47365) and levulinic acid. mdpi.comrsc.orgresearchgate.net

Furfural, produced from the dehydration of pentose (B10789219) sugars found in hemicellulose, can be transformed into cyclopentanone through a hydrogenative ring rearrangement. mdpi.commdpi.com This process typically involves a cascade of reactions, including the hydrogenation of furfural to furfuryl alcohol, followed by an acid-catalyzed rearrangement and further hydrogenation. mdpi.com Various heterogeneous catalysts have been developed to facilitate this transformation efficiently in aqueous media, avoiding the use of volatile organic solvents. Non-noble metal catalysts are of particular interest due to their lower cost and toxicity. For example, bimetallic catalysts such as Ni-Cu supported on SBA-15 silica (B1680970) or Co-Ni on titania have shown high conversion of furfural with good selectivity for cyclopentanone. mdpi.commdpi.com Similarly, a bifunctional Ni₃P/γ-Al₂O₃ catalyst, possessing both metal sites for hydrogenation and Lewis acid sites for the rearrangement, achieved a 74.6% yield of cyclopentanone from furfural in water. mdpi.com

Another important biomass-derived feedstock is 5-hydroxymethylfurfural (B1680220) (HMF), which can be converted to cyclopentanone derivatives. rsc.orgrsc.org Furthermore, levulinic acid, which is accessible from lignocellulosic biomass, serves as a precursor for γ-valerolactone, which can then be converted to other valuable chemicals and fuel additives, showcasing the versatility of biomass-derived platforms. rsc.orgresearchgate.netrsc.orgmdpi.com These pathways represent a significant shift from petroleum-based synthesis to sustainable, bio-based production routes.

| Catalyst System | Feedstock | Product | Yield/Selectivity | Reference |

| Ni-Cu/SBA-15 | Furfural | Cyclopentanone | 62% Yield | mdpi.com |

| 10%Co-10%Ni/TiO₂ | Furfural | Cyclopentanone | 53.3% Selectivity | mdpi.com |

| Ni₃P/γ-Al₂O₃ | Furfural | Cyclopentanone | 74.6% Yield | mdpi.com |

| Cu₀.₄Mg₅.₆Al₂ | Furfural | Cyclopentanone | 98.1% Yield | mdpi.com |

Reaction Mechanisms and Reactivity of 2 Methylcyclopentanone

Carbonyl Group Reactivity

The carbon-oxygen double bond in 2-methylcyclopentanone (B130040) is polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. The ketone carbonyl unit in this compound possesses strong electrophilicity and can react with various nucleophiles. guidechem.com In these reactions, a nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate which is then typically protonated to yield an alcohol.

Common nucleophilic addition reactions include:

Reaction with Organometallic Reagents : Reagents like Grignard reagents or organolithium compounds add to the carbonyl group to form tertiary cyclopentanol (B49286) derivatives. guidechem.com

Cyanohydrin Formation : The addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, results in the formation of a cyanohydrin. The reaction proceeds via the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl carbon. libretexts.orgopenstax.org This reaction is significant as it creates a new carbon-carbon bond and the resulting cyanohydrin can be further transformed into other functional groups like carboxylic acids or amines. openstax.orgchemistrysteps.com

Oxidation Reactions (e.g., with KMnO4, CrO3)

While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can cleave the ring under harsh conditions, a more synthetically useful oxidation for cyclic ketones like this compound is the Baeyer-Villiger oxidation. wikipedia.org This reaction converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgthieme-connect.de The reaction is typically carried out with peroxyacids, such as m-chloroperoxybenzoic acid (mCPBA). sigmaaldrich.comorganic-chemistry.org

The regioselectivity of the Baeyer-Villiger reaction is predictable based on the migratory aptitude of the adjacent carbon atoms. The group that can better stabilize a positive charge is more likely to migrate. For this compound, the tertiary carbon (C2, bearing the methyl group) has a higher migratory aptitude than the secondary carbon (C5). Consequently, the oxygen atom inserts between the carbonyl carbon and the more substituted C2, yielding 6-methyl-oxepan-2-one.

Reduction Reactions (e.g., with LiAlH4, NaBH4)

This compound can be readily reduced to 2-methylcyclopentanol (B36010) using hydride reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). chemistrysteps.commasterorganicchemistry.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. pressbooks.pub The resulting alkoxide intermediate is then protonated during workup to give the alcohol. pressbooks.pub

Because this compound is an unsymmetrical ketone, the reduction creates a new stereocenter at C1. This results in the formation of two diastereomeric products: cis-2-methylcyclopentanol (B1360979) and trans-2-methylcyclopentanol (B1328918). acs.org The stereochemical outcome of the reduction depends on the reaction conditions and the specific hydride reagent used, as the hydride can attack from either face of the planar carbonyl group. chemistrysteps.commnstate.edu Generally, attack from the less sterically hindered face is favored, leading to a predominance of the trans isomer. acs.org

| Reducing Agent | % trans-2-methylcyclopentanol | % cis-2-methylcyclopentanol |

|---|---|---|

| NaBH₄ | 73 | 27 |

| LiAlH₄ | 76 | 24 |

| Na(Hg) in H₂O | 88 | 12 |

| Aluminum isopropoxide | 31 | 69 |

Data sourced from a quantitative study on the stereochemistry of this compound reduction. acs.org

Alpha-Position Reactivity and Enol Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-hydrogens) are significantly more acidic than typical alkane hydrogens.

Acidity of Alpha-Hydrogens and Carbon Anion Formation

The α-hydrogens of ketones typically have pKa values in the range of 19-21, in contrast to alkanes with pKa values around 50. libretexts.org This increased acidity is due to the stabilization of the resulting conjugate base, known as an enolate. libretexts.orgpressbooks.pub When an α-hydrogen is removed by a base, the resulting negative charge on the α-carbon is delocalized through resonance onto the electronegative oxygen atom of the carbonyl group. libretexts.orguomustansiriyah.edu.iq This resonance stabilization makes the formation of the enolate anion (a carbon anion) more favorable. guidechem.com

In this compound, there are two distinct sets of α-hydrogens: one at the tertiary C2 position and two at the secondary C5 position. Deprotonation can occur at either site, leading to two different enolate isomers. The formation of an enolate from an optically active starting material like (S)-2-methylcyclopentanone can lead to racemization, as the planar, achiral enolate intermediate can be protonated from either face, yielding a mixture of (R) and (S) enantiomers. brainly.com

Deprotonation under Strong Base Conditions for Highly Functionalized Derivatives

To achieve complete and irreversible deprotonation, a strong, non-nucleophilic base is required. libretexts.org Lithium diisopropylamide (LDA) is a common choice for this purpose. guidechem.comyoutube.com It is a bulky base that efficiently removes an α-proton to generate the lithium enolate. libretexts.orgchegg.com These enolates are powerful carbon nucleophiles and are valuable for forming new carbon-carbon bonds. guidechem.compatsnap.com

The enolate can react with a variety of electrophiles in SN2-type reactions. libretexts.orgpressbooks.pub For instance, reacting the enolate of this compound with an alkyl halide, such as methyl iodide (CH₃I), results in the alkylation of the α-position. brainly.comlibretexts.org This provides a direct method for creating more complex and highly functionalized cyclopentanone (B42830) derivatives. guidechem.com The reaction of the enolate with other carbonyl compounds, like formaldehyde (B43269), can result in crossed aldol (B89426) reactions. chegg.comchegg.com

The regioselectivity of deprotonation (i.e., whether the proton is removed from C2 or C5) can be controlled by the reaction conditions. The use of a bulky base like LDA at low temperatures (-78 °C) favors the formation of the kinetic enolate, which is formed by removing the more accessible, less sterically hindered proton at the C5 position. chegg.comstackexchange.com In contrast, using a smaller base at higher temperatures can allow for equilibration to the more substituted, thermodynamically more stable enolate at the C2 position. stackexchange.com

Keto-Enol Tautomerism and Enol Reactivity

This compound, an asymmetrical ketone, undergoes keto-enol tautomerism, an equilibrium between the ketone form and two possible enol isomers. libretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. fiveable.me The equilibrium generally favors the keto tautomer due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orglibretexts.org However, the presence and reactivity of the enol form are crucial for many of the compound's reactions. libretexts.org

The two potential enol tautomers of this compound are 2-methyl-1-cyclopent-1-enol and 5-methyl-1-cyclopent-1-enol. The position of the equilibrium and the predominant enol form are dictated by the stability of the alkene. Factors such as alkyl substitution on the double bond play a significant role. libretexts.orglibretexts.org For this compound, the more stable and therefore preferred enol tautomer is 2-methyl-1-cyclopent-1-enol, as the carbon-carbon double bond is more highly substituted. libretexts.org

The tautomerization process is slow in neutral media but can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation of an alpha-carbon by a weak base to form the enol. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Mechanism: Involves the deprotonation of an alpha-hydrogen by a base to form an enolate ion, which is then protonated on the oxygen atom. youtube.com

The conjugate base of the enol, the enolate, is a potent nucleophile due to its negative charge and resonance stabilization, which delocalizes the charge between the alpha-carbon and the oxygen atom. libretexts.orglibretexts.org This ambident nature allows it to react with electrophiles at either the carbon or oxygen, although reaction at the carbon is more common. libretexts.org The enhanced nucleophilicity of enolates makes them versatile intermediates in organic synthesis, capable of participating in reactions like alkylation and halogenation where new carbon-carbon or carbon-halogen bonds are formed at the alpha-position. orgosolver.comlibretexts.org

Radical Reactions and Combustion Pathways

Low-Temperature Oxidation Mechanisms

The low-temperature oxidation of this compound, a process relevant to its potential use as a biofuel, proceeds through complex radical chain reaction mechanisms. acs.org Studies on the closely related cyclopentanone (CPO) in the temperature range of 500–800 K provide significant insight into these pathways. acs.orgnih.govresearchgate.net The process is initiated by the abstraction of a hydrogen atom from the this compound molecule, forming an oxocyclopentyl radical. acs.org Abstraction from the α-carbon (the carbon adjacent to the carbonyl group) is generally more favorable energetically. acs.org

The subsequent steps follow a well-established pattern for low-temperature hydrocarbon oxidation:

First Oxygen Addition: The resulting fuel radical reacts with molecular oxygen (O₂) in a barrierless addition reaction to form a peroxy radical (ROO•). This step is dominant across the entire low-temperature range. acs.org

Isomerization: The ROO• radical can undergo internal hydrogen migration, also known as an intra-H shift. A 1,5-H shift is a common pathway, leading to the formation of a hydroperoxyalkyl radical (•QOOH). acs.orgnih.gov

Second Oxygen Addition: The •QOOH radical can then react with a second O₂ molecule. acs.orgnih.gov

Formation of Ketohydroperoxides (KHP): The product of the second oxygen addition can then lead to the formation of stable ketohydroperoxide (KHP) intermediates. acs.orgnih.govresearchgate.net

A significant competing pathway during the oxidation of cyclopentanone radicals is the elimination of a hydroperoxyl radical (HO₂), which leads to the formation of 2-cyclopentenone. acs.orgnih.gov This channel is identified as a dominant product channel in the reaction of oxocyclopentyl radicals with O₂. acs.org

Computational Studies of Potential Energy Surfaces for Oxidation

Computational chemistry provides essential tools for elucidating the complex reaction networks involved in the oxidation of this compound. nih.gov By calculating the potential energy surface (PES) for the reaction, researchers can map out the various pathways, identify transition states, and determine the energy barriers associated with each step. semanticscholar.orgarxiv.org These theoretical studies are critical for understanding reaction kinetics and mechanisms at a molecular level. nih.gov

For the oxidation of the analogous cyclopentanone, detailed electronic structure and pressure-dependent kinetic calculations have been performed to explore its combustion mechanism. acs.orgnih.govresearchgate.net These studies often employ high-level quantum-chemical methods, such as UCCSD(T)-F12a/aug-cc-pVDZ//B3LYP/6-31+G(d,p), to achieve high accuracy. acs.orgnih.gov Such calculations can determine the relative energies of reactants, intermediates, transition states, and products, confirming, for example, that the HO₂ elimination pathway to form 2-cyclopentenone is a dominant route for cyclopentanone radicals. acs.org

In studies of the reaction of OH radicals with the related compound 2-methyl-cyclopentenone, the complexity of the potential energy surface necessitates significant computational resources. nih.govacs.org For these calculations, specific parameters are defined, such as an energy grain size of 50 cm⁻¹, to manage the complexity and ensure accuracy. nih.govacs.org These computational models are invaluable for interpreting experimental results and for developing comprehensive kinetic models for the combustion of cyclic ketones. acs.org

Unimolecular Dissociation Pathways

The unimolecular dissociation of this compound can be initiated by energy input, such as through photolysis (absorption of light). rsc.org Studies on the gas-phase photolysis of this compound, primarily at a wavelength of 313 nm and a temperature of 100 °C, have identified several major decomposition products. rsc.org The formation of these products is thought to occur through a mechanism involving a triplet state intermediate. rsc.org

The primary products formed from the photolytic decomposition indicate that multiple bond-breaking pathways are active. These pathways lead to the formation of smaller unsaturated hydrocarbons, aldehydes, and carbon monoxide, as well as a cyclobutane (B1203170) derivative. rsc.org The relative amounts of these products can be influenced by experimental conditions such as pressure and temperature. rsc.org Research has suggested that hydrocarbon products are formed via a higher-energy pathway than the aldehyde products. rsc.org

| Product Name | Chemical Formula |

|---|---|

| Ethylene | C₂H₄ |

| Propene | C₃H₆ |

| Methylcyclobutane | C₅H₁₀ |

| cis-Hex-4-enal | C₆H₁₀O |

| trans-Hex-4-enal | C₆H₁₀O |

| 2-Methylpent-4-enal | C₆H₁₀O |

| Carbon Monoxide | CO |

In the context of combustion, studies on cyclopentanone have confirmed its unimolecular dissociation pathways, which compete with oxidation reactions at higher temperatures. acs.orgresearchgate.net

Advanced Spectroscopic Analysis and Conformational Studies

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, investigates the vibrational modes of a molecule. These modes, which correspond to the stretching, bending, and twisting of chemical bonds, are quantized and occur at specific frequencies. An IR spectrum arises from the absorption of infrared radiation at frequencies that match a molecule's vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. Conversely, Raman spectroscopy is a light-scattering technique where a portion of the scattered light is shifted in energy, with the energy shift corresponding to the molecule's vibrational frequencies. For a vibration to be Raman-active, it must induce a change in the molecule's polarizability.

For 2-Methylcyclopentanone (B130040), the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of ketones. This peak typically appears in the region of 1740-1750 cm⁻¹. Other significant bands include those from C-H stretching vibrations of the methyl and cyclopentane (B165970) ring hydrogens, usually found between 2850 and 3000 cm⁻¹, and various C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

The gas-phase infrared spectrum of this compound shows several key absorption bands.

Interactive Table: Major Gas-Phase IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Mode Assignment |

|---|---|---|

| ~2970 | ~93.5 | C-H Asymmetric/Symmetric Stretching |

| ~1750 | ~93.0 | C=O Carbonyl Stretching |

| ~1460 | ~96.0 | C-H Bending (Scissoring) |

Note: Data is representative and sourced from publicly available spectral databases like the NIST WebBook. nist.gov Exact peak positions and intensities can vary with the experimental conditions and phase (gas, liquid, solid).

Infrared spectroscopy of molecules isolated within a para-hydrogen (p-H₂) crystal is a sophisticated technique used to study molecular conformations at very low temperatures (around 2-4 K). The p-H₂ matrix is considered a "quantum solid" and is exceptionally gentle, causing minimal perturbation to the trapped molecule's vibrational frequencies. This environment allows for the high-resolution measurement of individual conformers that would otherwise be averaged out in gas or liquid phases. By comparing the experimental high-resolution IR spectra with theoretical spectra calculated for different optimized geometries (e.g., equatorial-methyl vs. axial-methyl conformers), researchers can assign specific vibrational modes to each conformer.

While this powerful technique has been successfully applied to investigate the molecular conformations of the isomeric chiral ketone, R-(+)-3-methylcyclopentanone semanticscholar.org, a detailed study of this compound using IR spectroscopy in para-hydrogen crystals has not been found in the searched scientific literature.

Temperature-dependent Raman spectroscopy is another valuable method for conformational analysis. researchgate.net This technique leverages the fact that the relative populations of different conformers in equilibrium are governed by the Boltzmann distribution and are therefore temperature-dependent. As the temperature of a sample is changed, the equilibrium shifts, favoring the lower-energy conformer at lower temperatures and increasing the population of higher-energy conformers at higher temperatures.

This change in population is reflected in the Raman spectrum, where the relative intensities of peaks unique to each conformer will vary with temperature. By analyzing these intensity changes, it is possible to determine the enthalpy difference (ΔH°) between the conformers. The C-H stretching region (2850–3000 cm⁻¹) is often probed in these studies. researchgate.net Although this method has been employed to study conformer energy differences in related chiral ketones researchgate.net, a specific temperature-dependent Raman investigation focused on the conformers of this compound is not available in the reviewed literature.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An ECD spectrum plots this difference as a function of wavelength and is characterized by positive or negative bands. ECD is exquisitely sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration and studying the conformational properties of chiral molecules.

For flexible molecules like this compound, which can exist as a mixture of multiple conformers at room temperature, the experimentally observed ECD spectrum is the weighted average of the individual ECD spectra of each contributing conformer. researchgate.net The contribution of each conformer is determined by its population in the equilibrium, which is related to its relative free energy. Therefore, a comprehensive ECD analysis requires identifying all low-energy conformers, calculating the ECD spectrum for each one, and then averaging these spectra based on their calculated Boltzmann populations to generate a final theoretical spectrum for comparison with experimental results.

The bands observed in ECD spectra are not simple lines but have a shape and fine structure. This structure often arises from vibronic coupling—the interaction between electronic transitions and molecular vibrations. A vibronically resolved spectrum shows the fine details of these couplings. Accurately simulating this fine structure is crucial for a reliable comparison between theoretical and experimental spectra. nih.govacs.org The analysis must account for both Franck-Condon (FC) contributions, which relate to the overlap between the vibrational wavefunctions of the ground and excited electronic states, and Herzberg-Teller (HT) contributions, which account for the dependence of the electronic transition moment on the nuclear coordinates. nih.govnih.gov

Modern quantum chemistry provides robust tools for the theoretical computation of ECD spectra, with Time-Dependent Density Functional Theory (TD-DFT) being one of the most widely used methods due to its balance of accuracy and computational efficiency. unipi.it The standard procedure involves:

A thorough conformational search to locate all stable conformers on the potential energy surface.

Geometry optimization and frequency calculation for each conformer to confirm they are true minima.

Calculation of excitation energies and rotatory strengths for each conformer using TD-DFT.

Generation of the final, Boltzmann-averaged ECD spectrum by applying a band-shape (e.g., Gaussian) to the calculated transitions. unipi.it

Advanced computations can also include the vibronic contributions (FC and HT) to simulate a fully resolved spectrum. nih.gov These theoretical approaches have been applied with great success to the isomer (R)-(+)-3-methylcyclopentanone, allowing for detailed assignment of its ECD spectrum. nih.govacs.orgnih.gov However, based on the conducted searches, specific experimental or in-depth theoretical studies on the electronic circular dichroism of this compound are not available in the published scientific literature.

Determination of Absolute Configuration and Conformation of Chiral Derivatives

The determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. For chiral derivatives of this compound, the Cahn-Ingold-Prelog (CIP) priority rules are employed to assign R or S descriptors to the stereocenters. This system provides an unambiguous description of the spatial arrangement of the atoms. wikipedia.orglibretexts.org Experimental techniques are crucial for the definitive assignment of absolute configuration. X-ray crystallography stands as a primary method for obtaining the absolute configuration of chiral molecules in their crystalline form. wikipedia.org Other chiroptical methods such as optical rotatory dispersion (ORD), vibrational circular dichroism (VCD), and electronic circular dichroism (ECD) are also powerful tools. wikipedia.org

The synthesis of chiral derivatives of cyclopentanones often serves as a pathway to biologically active compounds. For instance, the asymmetric reduction of 2-benzylidenecyclopentanone (B176167) derivatives using chiral oxazaborolidine-based catalysts can produce exocyclic allylic alcohols with high enantiomeric excess. researchgate.net Similarly, bioreduction methods, such as using Daucus carota root, have demonstrated complete enantioselectivity in producing the (S)-configured alcohol product from 2-(4-chlorobenzylidene)cyclopentanone. researchgate.net The synthesis of chiral hydroxylated cyclopentanones and cyclopentanes has also been explored, providing a range of stereochemically defined synthons for further chemical transformations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the conformational analysis of cyclic molecules in solution. nih.gov By analyzing coupling constants and chemical shifts, it is possible to deduce the populations of different conformers. nih.gov

For five-membered rings like cyclopentanone (B42830), which are non-planar, the conformational landscape is often described by a process called pseudorotation. The CUPID (Continuous Probability Distribution) method is a sophisticated approach for analyzing NMR data to determine the conformations of these rings. This method provides a continuous probability distribution for the pseudorotation itinerary, offering a more detailed picture than traditional discrete conformational models. While specific studies applying the CUPID method to this compound are not extensively documented in the provided search results, the methodology has been successfully applied to other substituted cyclopentane systems, demonstrating its utility in elucidating their conformational preferences.

Computational Chemistry for Spectroscopic Interpretation

Computational chemistry plays a vital role in complementing experimental spectroscopic data, providing insights into molecular geometries, energies, and chiroptical properties.

Density Functional Theory (DFT) is a widely used computational method for optimizing the geometry of molecules due to its favorable balance of accuracy and computational cost. google.com The geometry optimization process involves finding the minimum energy arrangement of atoms on the potential energy surface. mdpi.com For substituted cyclopentanones, DFT calculations can predict the most stable conformations.

A common level of theory used for such calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-31G* basis set. inpressco.comreddit.com This combination has been shown to provide reliable geometries for a wide range of organic molecules. reddit.comresearchgate.net For instance, in a study on 2-halocyclopentanones, the B3LYP level of theory was used to determine the geometries of the pseudo-equatorial and pseudo-axial conformers. nih.gov

| Method | Description | Typical Application |

|---|---|---|

| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. | Geometry optimization and energy calculations for organic molecules. inpressco.comreddit.com |

| 6-31G* | A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms. | Provides a good balance between accuracy and computational cost for geometry optimizations. mdpi.com |

Ab initio calculations are instrumental in predicting and interpreting chiroptical spectra, such as Electronic Circular Dichroism (ECD). These calculations can help in assigning the absolute configuration of chiral molecules by comparing the calculated spectrum with the experimental one.

A theoretical study on the closely related molecule, (R)-(+)-3-methylcyclopentanone, utilized time-dependent density functional theory (TD-DFT) to calculate its one- and two-photon circular dichroism spectra. aip.orgresearchgate.net The study found that a DFT approach using the Coulomb attenuating method variant of Becke's three-parameter exchange and the Lee-Yang-Parr correlation functionals (CAM-B3LYP) with correlation-consistent basis sets of double-zeta quality could accurately reproduce the experimental ECD spectra. aip.org The calculations were performed for the two lowest-energy conformers, and a Boltzmann-averaged spectrum was compared with the experimental data. aip.org

Computational methods are frequently used to predict the relative energies of different conformers, which is crucial for understanding the conformational equilibrium of a molecule. uci.edu The energy difference between conformers can be used to estimate their relative populations at a given temperature.

For example, a study on 2-halocyclopentanones used DFT calculations at the B3LYP level to determine the energy difference between the pseudo-equatorial (Ψ-e) and pseudo-axial (Ψ-a) conformers. nih.gov The results of these calculations are summarized in the table below.

| Compound | Energy Difference (EΨ-e - EΨ-a) (kcal/mol) | Method |

|---|---|---|

| 2-chlorocyclopentanone | 0.42 | B3LYP nih.gov |

| 2-bromocyclopentanone (B1279250) | 0.85 | B3LYP nih.gov |

These calculations indicated that the pseudo-equatorial conformer is more stable for both 2-chloro- and 2-bromocyclopentanone in the gas phase, with the energy difference being larger for the bromo derivative. nih.gov Such computational predictions are valuable for interpreting experimental data and understanding the factors that govern conformational preferences.

Modeling of Reaction Pathways and Transition States

The elucidation of reaction mechanisms involving this compound is significantly advanced through the use of computational modeling. These theoretical approaches allow for the detailed exploration of potential energy surfaces (PES), which map the energy of a system as a function of the positions of its atoms. libretexts.orglibretexts.org By calculating the PES for a given reaction, chemists can identify the most likely pathways from reactants to products, including the structures of high-energy transition states that govern the reaction rate. libretexts.orgresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling these complex processes. researchgate.net DFT calculations can determine the geometries and energies of reactants, products, intermediates, and transition states. researchgate.net A key feature of a transition state on a potential energy surface is that it represents a maximum along the reaction coordinate but a minimum in all other directions. wikipedia.org Computationally, this is verified by a vibrational frequency calculation, which should yield one single imaginary frequency for a true transition state, corresponding to the motion along the reaction coordinate. webmo.net

For this compound, computational studies can model various reactions, such as enolate formation, aldol (B89426) reactions, or oxidations. These models help predict which stereoisomer is likely to form by comparing the activation energies of different diastereomeric transition states. The pathway with the lower energy transition state will be kinetically favored, leading to the major product.

For instance, in a hypothetical nucleophilic addition to the carbonyl group of this compound, computational modeling can map the entire reaction pathway. This begins with the reactants approaching each other, proceeding through a transition state where the new bond is partially formed, and ending with the final product. The energy changes along this path, known as the reaction profile, provide critical data on the reaction's feasibility and kinetics.

The data generated from these calculations can be compiled to provide a quantitative picture of the reaction mechanism. The table below presents a set of illustrative data for a modeled reaction pathway, showcasing the typical parameters obtained from such computational studies.

Interactive Data Table: Calculated Parameters for a Hypothetical Reaction of this compound

This table contains representative data to illustrate the output of computational modeling for a reaction pathway. The values are not from a specific documented reaction but are typical for such studies.

| Species | Relative Energy (kcal/mol) | Key Bond Distance (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | 0.0 | C=O: 1.22 | N/A |

| Transition State | +18.5 | C---Nu: 2.05 | -410 |

| Product | -12.0 | C-Nu: 1.48 | N/A |

In this example, "Nu" represents an incoming nucleophile. The relative energy indicates the stability of each species compared to the reactants. The key bond distance shows the progress of bond formation. The imaginary frequency is a characteristic marker of the transition state.

By analyzing these computational results, researchers gain insights that are often difficult or impossible to obtain through experimental means alone. Modeling allows for the "visualization" of fleeting transition states and provides a theoretical framework for understanding reaction selectivity and kinetics. mit.edu This synergy between computational modeling and experimental work is crucial for the rational design of new synthetic methods and for deepening the fundamental understanding of chemical reactivity.

Applications in Materials Science and Medicinal Chemistry

Precursor in Pharmaceutical Agent Synthesis

2-Methylcyclopentanone (B130040) is a recognized synthetic intermediate in the pharmaceutical industry. Its cyclopentane (B165970) ring is a common scaffold in various biologically active molecules. The chemical reactivity of the ketone group allows for a range of modifications, making it a valuable starting material for complex drug synthesis.

One notable application is in the synthesis of MK-0354. MK-0354 is a partial agonist of the G-protein-coupled receptor 109a and nicotinic acid. Furthermore, this compound is utilized in the preparation of Falcipain inhibitors, which are crucial in the development of antimalarial drugs.

| Pharmaceutical Agent/Target | Therapeutic Area | Role of this compound |

|---|---|---|

| MK-0354 | Metabolic Disorders | Starting material for the synthesis of the G-protein-coupled receptor 109a partial agonist. |

| Falcipain Inhibitors | Infectious Diseases (Malaria) | Key intermediate in the synthesis of inhibitors targeting the Falcipain enzyme. |

Derivatives for Enhanced Pharmacological Profiles

The modification of the this compound structure can lead to derivatives with enhanced pharmacological profiles. The introduction of different functional groups to the cyclopentane ring can significantly alter the biological activity of the resulting molecule. These modifications can improve potency, selectivity, and pharmacokinetic properties.

The ketone functional group in this compound is a key site for chemical reactions, such as nucleophilic addition and condensation, which allow for the creation of a diverse range of derivatives. For instance, the synthesis of cyclopentanol (B49286) and oxime derivatives from this compound can serve as a pathway to new therapeutic agents. The strategic addition of various substituents can lead to compounds with tailored biological activities, potentially targeting a wide range of diseases.

| Derivative Class | Potential Pharmacological Enhancement | Synthetic Approach |

|---|---|---|

| Cyclopentanol Derivatives | Introduction of hydroxyl groups can increase solubility and provide new points for further functionalization. | Nucleophilic addition of organometallic reagents to the ketone group. |

| Oxime Derivatives | Oximes can exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. | Condensation reaction with hydrazine substances. |

| Functionalized Cyclopentanone (B42830) Derivatives | Introduction of various functional groups at the α-position can lead to compounds with novel biological activities. | Deprotonation at the α-position followed by reaction with electrophiles. |

Intermediate for Bioproducts and Insecticides

Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of various bioproducts and insecticides. Its role as a versatile chemical building block allows for its incorporation into a range of molecules with desired biological or chemical properties. The chemical industry utilizes this compound in the production of fine chemicals and as a foundational material in organic synthesis.

Applications in Optical Materials and Polymer Precursors

The derivatives of this compound have found applications in the field of materials science, particularly in the development of optical materials and polymer precursors. The ability to form highly functionalized cyclopentanone derivatives through reactions at the α-position of the ketone allows for the synthesis of monomers that can be used to create polymers with specific optical or physical properties. These carbon anions are highly nucleophilic and can be used to prepare a variety of functionalized cyclopentanone derivatives. These derivatives are valuable in the creation of advanced materials due to the potential for controlled structural variation.

Environmental Fate and Degradation Studies

Atmospheric Fate and Transformation

The primary atmospheric degradation process for 2-methylcyclopentanone (B130040) is photolysis. rsc.org Studies conducted on the gas-phase photolysis of this compound at a wavelength of 313 nm and a temperature of 100 °C have identified several major products. The decomposition is believed to occur through a triplet state, with hydrocarbon products being formed via a higher energy pathway than aldehyde products. rsc.org

The main photolytic products identified are carbon monoxide and a variety of organic compounds, indicating the breakdown of the cyclopentanone (B42830) ring structure. rsc.org These products include simple alkenes, a cyclic alkane, and unsaturated aldehydes. rsc.org

Aquatic and Terrestrial Environmental Processes

The behavior of this compound in soil and water is governed by its low persistence and high mobility. scbt.com Its relatively high water solubility and low octanol-water partition coefficient suggest it is unlikely to bioaccumulate significantly. scbt.comthegoodscentscompany.com

Biodegradation Pathways

While specific biodegradation pathways for this compound are not extensively documented, the degradation of similar cyclic ketones, such as cyclopentanone and other methyl ketones, provides a likely model. researchgate.netnih.gov The microbial degradation of cyclic ketones is often initiated by a Baeyer-Villiger oxidation, a reaction catalyzed by monooxygenase enzymes like cyclopentanone 1,2-monooxygenase (CPMO). researchgate.netresearchgate.net

This enzymatic reaction would insert an oxygen atom into the carbon ring adjacent to the carbonyl group, converting this compound into a lactone (a cyclic ester). Following this initial oxidation, the lactone ring can be hydrolyzed by hydrolase enzymes, leading to a linear carboxylic acid. This linear intermediate can then be further metabolized through standard pathways like β-oxidation to provide carbon and energy for the microorganism. mdpi.com Bacteria from the genera Pseudomonas and Comamonas are known to degrade similar ketone compounds through such pathways. researchgate.netnih.govresearchgate.net

Photodegradation Processes

While gas-phase photolysis of this compound is a known atmospheric degradation route, specific research on its photodegradation in aquatic or terrestrial environments is not well-documented in the available literature. rsc.org In natural waters, the presence of substances like dissolved organic matter can inhibit photodegradation by acting as a light screen. nih.gov

Sorption to Environmental Matrices

Sorption describes the process by which a chemical binds to soil or sediment particles. researchgate.net For non-ionic organic compounds like this compound, sorption is strongly related to the compound's hydrophobicity and the organic carbon content of the soil. researchgate.netcarnegiescience.edu

This compound is characterized by a low estimated octanol-water partition coefficient (logP of 0.690) and high water solubility (estimated at 14,950 mg/L). thegoodscentscompany.com These properties indicate a low tendency to move from water into fatty, organic phases. Consequently, this compound is expected to exhibit weak sorption to soil and sediment. carnegiescience.edu This low sorption potential contributes to its classification as having high mobility in soil, meaning it is more likely to remain in the soil porewater and potentially leach into groundwater. scbt.comnih.gov

Degradation Products and Metabolites

The degradation of this compound results in different products depending on the environmental compartment and the degradation mechanism.

In the atmosphere, gas-phase photolysis breaks the molecule into several smaller, volatile compounds. rsc.org

| Product Name | Chemical Class |

|---|---|

| Ethylene | Alkene |

| Propene | Alkene |

| Methylcyclobutane | Cycloalkane |

| cis-Hex-4-enal | Unsaturated Aldehyde |

| trans-Hex-4-enal | Unsaturated Aldehyde |

| 2-Methylpent-4-enal | Unsaturated Aldehyde |

| Carbon Monoxide | Inorganic Gas |

Based on analogous biodegradation pathways, the primary metabolite in aquatic and terrestrial systems is expected to be a lactone, which is subsequently hydrolyzed to a linear hydroxy acid. researchgate.netresearchgate.net

Potential for Toxic Byproducts from Degradation

There is limited toxicological data available for the degradation products of this compound. europa.euscbt.com Under conditions of combustion, toxic fumes such as carbon monoxide may be emitted. scbt.com Thermal decomposition can also lead to the release of irritating gases and vapors. fishersci.com

While the ecotoxicity of the specific photolytic and biodegradative products has not been extensively studied, it is noted that the environmental degradation of some organic compounds can lead to transformation products that may be more toxic than the parent compound. nih.gov However, no significant acute toxicological data for this compound itself has been identified in literature searches. scbt.com

Environmental Monitoring and Detection

General environmental monitoring data for this compound is limited, with one report classifying it as a "data-poor substance" for which no specific assessment reports on its environmental presence were identified in the public domain. europa.eu However, significant research has been conducted on the development of specialized sensors for the detection of this compound vapor, which represents a key area of progress in its environmental monitoring.

Recent advancements in sensor technology have focused on the fabrication of chemiresistive sensors capable of detecting this compound vapor at room temperature. One notable development involves the use of polymer nanocomposites. ijournals.in Researchers have successfully prepared sensors using materials such as cellulose (B213188) acetate (B1210297) (CA), carbon nanoparticles (CNPs), and manganese dioxide (MnO₂) nanorods. ijournals.in

A synergistic effect between these components has been observed to enhance the sensor's response to this compound vapor. ijournals.inenv.go.jp To optimize performance, various mass ratios of the constituent materials were investigated. For instance, sensors with MnO₂/CNPs/CA mass ratios of 1:1.5:3 (Sensor A), 2:1.5:3 (Sensor B), and 2.5:1.5:3 (Sensor C) were fabricated and tested. ijournals.in The study found that Sensor B exhibited the highest performance among the tested compositions. ijournals.in These fabricated sensors also demonstrated good response-recovery times and the ability to be regenerated after the analyte was removed, indicating their potential for reusable monitoring applications. ijournals.in

Table 1: Composition and Performance of Nanocomposite Sensors for this compound Vapor Detection

| Sensor ID | MnO₂ Mass Ratio | CNPs Mass Ratio | CA Mass Ratio | Performance Ranking |

| Sensor A | 1 | 1.5 | 3 | Lower |

| Sensor B | 2 | 1.5 | 3 | Higher |

| Sensor C | 2.5 | 1.5 | 3 | Lower |

This table is based on research findings where different compositions of MnO₂/CNPs/CA were tested to optimize sensor performance for this compound vapor detection. ijournals.in

The sensing mechanism for the detection of this compound vapor by the aforementioned nanocomposite sensors involves a process of deep oxidation. ijournals.inenv.go.jp When the sensor is exposed to this compound, the analyte undergoes a decomposition reaction where it is oxidized to carbon dioxide (CO₂). ijournals.inenv.go.jp

This mechanism was confirmed through the use of an in situ Fourier-transform infrared (FTIR) spectroscopy combined with an online LCR meter. ijournals.inenv.go.jp During exposure to this compound vapor, a distinct new IR band corresponding to the bending mode of CO₂ was recorded, providing direct evidence of the deep oxidation process. ijournals.in The intensity of the CO₂ peaks was observed to increase in correlation with the electrical response of the sensor. env.go.jp

The general principle behind this chemiresistive sensing involves the interaction of the target gas with oxygen species chemisorbed on the surface of the sensing materials. env.go.jp These oxygen molecules capture electrons and form ionized species. When a reductive gas like this compound is introduced, it reacts with these surface oxygen species. env.go.jp This reaction involves the transfer of electrons from the this compound vapor to the sensing material, leading to a change in the concentration of charge carriers and thus an increase in the material's resistance, which is measured as the sensing signal. europa.eu

Future research on this compound, a versatile cyclic ketone, is poised to unlock new synthetic pathways, deepen mechanistic understanding, and expand its application into novel scientific domains. As a fundamental building block in organic chemistry, ongoing investigations aim to refine its synthesis and leverage its reactivity in innovative ways. guidechem.comguidechem.com

Future Research Directions

The trajectory of research involving 2-methylcyclopentanone (B130040) and its derivatives is moving towards greater precision, predictability, and the exploration of untapped potential. Key areas of future investigation include the development of sophisticated synthetic methods, detailed mechanistic elucidation of complex reactions, advanced computational modeling, and the pursuit of new applications in specialized fields.

常见问题

Q. What are the primary synthetic routes for 2-Methylcyclopentanone in laboratory settings?

The compound can be synthesized via two main methods:

- Oxidation of 2-Methylcyclopentanol : This involves catalytic dehydrogenation or oxidation using agents like chromic acid under controlled conditions.

- Ring-opening of methyl 1,2-cyclopentene epoxide : The epoxide undergoes acid-catalyzed rearrangement to yield this compound with ~75% efficiency . Characterization typically employs gas chromatography (GC) and nuclear magnetic resonance (NMR) to confirm purity and structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Microwave Fourier-transform spectroscopy : Resolves methyl group rotational barriers via A-E splitting patterns in ground and excited vibrational states .

- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1750 cm⁻¹) and methyl deformation modes .

- Mass spectrometry (MS) : Confirms molecular weight (98.14 g/mol) and fragmentation patterns for structural validation .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep at 4°C in airtight containers to prevent degradation .

- Handling : Use PPE (gloves, goggles, lab coat) due to flammability (flash point: 26°C) and moderate toxicity. Avoid skin contact, as it may cause irritation .

- Waste disposal : Segregate organic waste for incineration by certified facilities to minimize environmental impact .

Advanced Research Questions

Q. How is the internal rotation barrier of the methyl group in this compound determined experimentally?

The barrier is quantified using microwave spectroscopy to measure A-E splittings in rotational transitions. For this compound:

- Ground-state barrier : 2.61 kcal/mol, derived from torsional energy level calculations (ΔE = 191 cm⁻¹ between vt=0 and vt=1 states) .

- Vibrationally excited states : Splittings in ring-puckering modes (e.g., ua=1, vx=2) show minimal interaction with methyl torsion, confirmed via rotational-torsional- vibrational Hamiltonian models . Parameters such as rotational constants (Ia, Ib, Ic) and inertial defects (Xa, Xb, Xc) are derived from microwave spectra (Table 3 in ).

Q. How do vibrational couplings influence the internal rotation dynamics of this compound?

- Ring-puckering interactions : The energy spacing between ring-puckering states (~87 cm⁻¹) is distinct from methyl torsion (~191 cm⁻¹), suggesting weak coupling. However, in the vy=1 state, reduced splittings indicate perturbations from other vibrations .

- Isotopic studies : Natural-abundance ¹³C analysis (26.5–40 GHz spectra) optimizes signal-to-noise ratios and reveals isotopic shifts in rotational transitions .

Q. What experimental strategies resolve contradictions in reported methyl rotation barriers?

- Comparative analysis : Contrast barriers with structurally similar molecules (e.g., α-methyl-γ-butyrolactone: 2.41 kcal/mol) to identify steric or electronic effects .

- Vibrational state specificity : Validate barriers across multiple vibrational states to isolate mode-specific interactions .

- Reproducibility : Adhere to standardized reporting of rotational constants (e.g., Ia = 144.407 AMU Ų) and computational methods (e.g., internal axis Hamiltonian) .

Q. How can isotopic labeling enhance rotational spectroscopy studies of this compound?

- ¹³C natural abundance : Captures isotopic variants in CP-FTMW spectra, refining rotational constants and inertial defects .

- D-labeled analogs : Synthesize deuterated derivatives to probe isotopic effects on torsional frequencies and barrier heights.

Methodological Guidelines

Q. How should researchers report experimental data for reproducibility?

- Detailed methods : Include microwave spectrometer configurations (e.g., frequency range: 26.5–40 GHz), sample preparation steps, and temperature controls .

- Supporting information : Provide raw spectral data, fitting parameters (e.g., Table 3 in ), and computational codes for torsional energy calculations .

- Ethical standards : Acknowledge data sources and comply with institutional guidelines for chemical safety and waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。